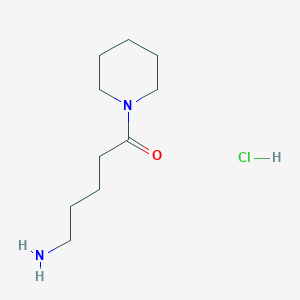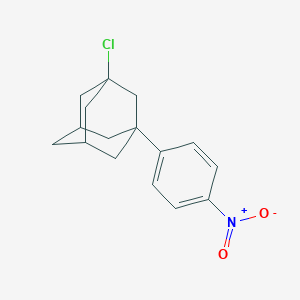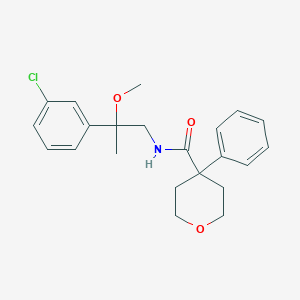
5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride, also known as APVP, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of pyrovalerone and is closely related to other popular synthetic cathinones like MDPV and α-PVP. APVP is a potent psychostimulant that is known to produce effects similar to those of cocaine and amphetamines. In recent years, APVP has gained popularity as a recreational drug and has been associated with several incidents of drug abuse and addiction.
Aplicaciones Científicas De Investigación
Cognitive Processes Modulation
5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride, as part of the 5-HT4 receptor agonists, has been studied for its role in modulating cognitive processes such as learning and memory. Research indicates that activation of 5-HT4 receptors may influence associative memory in an olfactory associative discrimination task in rats (Marchetti et al., 2000).
Vapor-phase Synthesis Applications
In the field of chemical synthesis, 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride is involved in the vapor-phase dehydration of 5-amino-1-pentanol, producing piperidine over various oxide catalysts. This demonstrates its utility in chemical reactions and potential industrial applications (Tsuchiya et al., 2018).
Synthesis of Piperine Derivatives
Research also delves into the synthesis of piperine derivatives using 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride. These derivatives have been investigated for their potential as green corrosion inhibitors on iron surfaces, showing the compound's versatility in material science (Belghiti et al., 2018).
Catalytic Dehydration Research
In catalytic chemistry, the compound is used in the dehydration of 5-amino-1-pentanol over rare earth oxides, highlighting its role in facilitating chemical transformations and potential applications in catalyst development (Ohta et al., 2016).
Anticancer and Cytotoxic Properties
There is ongoing research into the synthesis and study of 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride derivatives for their anticancer and cytotoxic properties, showcasing the compound's relevance in medicinal chemistry (Dimmock et al., 1998).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can have therapeutic benefits .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, which can result in various therapeutic effects .
Propiedades
IUPAC Name |
5-amino-1-piperidin-1-ylpentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c11-7-3-2-6-10(13)12-8-4-1-5-9-12;/h1-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKKUAKMNDMWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2594751.png)




![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)





